2-Mercaptobenzoxazole

Overview

Description

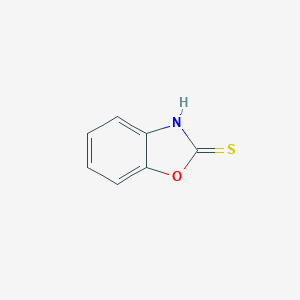

2-Mercaptobenzoxazole is an organic compound that belongs to the benzoxazole family. It is characterized by a benzene ring fused with an oxazole ring, where a thiol group (-SH) is attached to the second carbon of the oxazole ring. This compound is widely used in medicinal chemistry due to its ability to inhibit various enzymes, particularly human carbonic anhydrases, which are involved in numerous physiological processes .

Mechanism of Action

Target of Action

2-Mercaptobenzoxazole primarily targets human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms of hCAs have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .

Mode of Action

This compound inhibits hCAs by showing a peculiar binding mode . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion . A small pocket within this cavity constitutes the CO2 binding site . The binding of this compound in the active site is clearly associated with its inhibitory potency .

Biochemical Pathways

hCAs are involved in a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, fatty acid metabolism, and many others . Thus, abnormal levels or activities of these enzymes are commonly associated with various diseases .

Pharmacokinetics

It has been demonstrated that this compound can inhibit hca isoforms in the range of 097–884 mM after at least 6 hours incubation .

Result of Action

The inhibition of hCAs by this compound can potentially manage a variety of disorders such as glaucoma and edema, or used as anticonvulsants, and antiobesity and antitumor drugs .

Action Environment

Biochemical Analysis

Biochemical Properties

2-Mercaptobenzoxazole has been demonstrated to inhibit hCAs effectively . hCAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . The compound interacts with these enzymes, showing a peculiar binding mode . This interaction involves several van der Waals contacts between the bicyclic ring of this compound and residues Gln92, His94, Val121, Phe131, Leu198, Thr200, and Pro201 .

Cellular Effects

The inhibition of hCAs by this compound can have significant effects on various types of cells and cellular processes . hCAs are involved in a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism . Therefore, the inhibition of these enzymes by this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of hCAs . The active site of these enzymes is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion . This compound binds to this active site, inhibiting the enzyme’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptobenzoxazole can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with thiophosgene in dry tetrahydrofuran (THF) at 0°C. The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layers are dried, filtered, and concentrated to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptobenzoxazole undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form benzoxazole derivatives.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Disulfide derivatives.

Reduction: Benzoxazole derivatives.

Substitution: Various substituted benzoxazole compounds.

Scientific Research Applications

2-Mercaptobenzoxazole has a wide range of applications in scientific research:

Chemistry: It is used as a scaffold for the synthesis of various organic compounds.

Biology: The compound is studied for its enzyme inhibition properties, particularly against human carbonic anhydrases.

Industry: this compound is used in the surface treatment of materials to protect metals from corrosion

Comparison with Similar Compounds

2-Mercaptobenzothiazole: Similar structure but contains a sulfur atom in the thiazole ring instead of an oxygen atom.

2-Mercaptobenzimidazole: Contains an imidazole ring instead of an oxazole ring.

Comparison:

2-Mercaptobenzoxazole vs. 2-Mercaptobenzothiazole: Both compounds inhibit enzymes, but this compound has a unique binding mode to carbonic anhydrases, making it more selective.

This compound vs. 2-Mercaptobenzimidazole: While both compounds have similar inhibitory properties, this compound is more commonly used in medicinal chemistry due to its higher selectivity and potency

Biological Activity

2-Mercaptobenzoxazole (2-MBO) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of 2-MBO, supported by recent research findings, data tables, and case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacteria and fungi.

- Antitumor Activity : Several derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : It acts as a potent inhibitor of various enzymes, including carbonic anhydrases and kinases.

Antimicrobial Properties

Recent studies indicate that 2-MBO possesses significant antimicrobial properties. For instance, it has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways.

Antitumor Activity

The antitumor potential of 2-MBO has been extensively investigated. A study reported that derivatives of 2-MBO showed potent antiproliferative activity against several cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6b | HepG2 (Liver) | 6.83 |

| 6b | MCF-7 (Breast) | 3.64 |

| 6b | MDA-MB-231 | 2.14 |

| 6b | HeLa (Cervical) | 5.18 |

These findings suggest that compound 6b is particularly effective, with mechanisms involving caspase-dependent apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of 2-MBO can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits key enzymes such as carbonic anhydrases, which play a crucial role in maintaining pH balance in cells . Additionally, it has been identified as an inhibitor of protein kinases like EGFR and HER2, which are significant in cancer progression .

- Induction of Apoptosis : Studies have shown that treatment with 2-MBO derivatives leads to an increase in pro-apoptotic markers (e.g., Bax) and a decrease in anti-apoptotic markers (e.g., Bcl-2), indicating its potential as an anticancer agent .

Case Studies

- Antitumor Efficacy : A specific study evaluated the efficacy of a newly synthesized derivative of 2-MBO against Ehrlich Ascites Carcinoma in mice. The results indicated significant tumor inhibition compared to control groups, suggesting its potential for further development as an anticancer drug .

- In Vivo Toxicity Assessment : Toxicity studies conducted on mice revealed the LD50 values for various derivatives, providing insights into their safety profiles. The compounds were administered intraperitoneally, and observations were made regarding behavioral changes and mortality rates over specified periods .

Properties

IUPAC Name |

3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFWJIBUZQARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062363 | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2382-96-9 | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzoxazolethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXAZOLE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PFU48RAFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Mercaptobenzoxazole can interact with various targets depending on the specific application. For instance, in corrosion inhibition, it forms a protective film on metal surfaces, mainly through interactions with copper atoms. [] The sulfur and nitrogen atoms in the molecule play a crucial role in this chemisorption process. [] This interaction prevents further corrosion by forming a barrier between the metal and the corrosive environment. [] In biological systems, this compound can interact with enzymes like carbonic anhydrase, inhibiting their activity. [] This inhibition can lead to various downstream effects depending on the specific carbonic anhydrase isoform targeted.

ANone:

- Spectroscopic Data:

- IR: Characteristic peaks for N–H, C=N, C–S, and aromatic ring vibrations. [, , ]

- 1H NMR: Signals corresponding to aromatic protons and the N–H proton. [, , ]

- 13C NMR: Signals for all carbon atoms in the molecule. [, ]

- NEXAFS: Shows angular dependence in the π* resonance region, indicating molecular orientation on surfaces. []

A: While this compound is not primarily known for its catalytic properties, it plays a crucial role as a reagent or promoter in certain reactions. For example, it can act as an SH-acid in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates, leading to the formation of stable phosphorus ylides. [, ] The reaction mechanism involves nucleophilic attack by this compound, followed by cyclization and elimination steps. This reaction exhibits selectivity towards the formation of specific ylide isomers. []

A: Computational chemistry plays a vital role in elucidating the properties and behavior of this compound. Density Functional Theory (DFT) calculations have been employed to investigate its adsorption behavior on mineral surfaces like sphalerite and wurtzite, providing insights into its potential as a flotation agent. [] Furthermore, DFT calculations aid in understanding the electronic structure and reactivity of this compound and its derivatives. [] QSAR models can be developed to correlate the molecular structure of this compound derivatives with their biological activities, aiding in the design of new and improved compounds with enhanced properties. []

A: Modifications to the this compound scaffold significantly influence its activity, potency, and selectivity. Introducing different substituents on the benzene ring or modifying the heterocyclic ring can alter its electronic properties and steric hindrance, affecting its interaction with target molecules. [, ] For example, replacing the oxygen atom in the benzoxazole ring with sulfur (2-Mercaptobenzothiazole) can enhance its corrosion inhibition properties on copper. [] Similarly, incorporating specific substituents can improve its antimicrobial activity against particular bacterial or fungal strains. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.